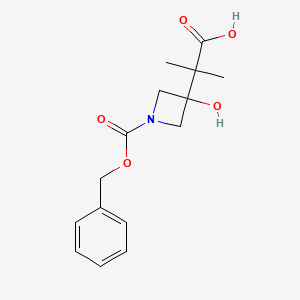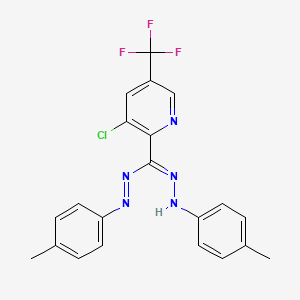
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves a multi-step process. Common starting materials include 4-methylaniline, 4-methylphenylamine, and pyridine-2-carboximidamide. Key steps include chlorination, amination, and trifluoromethylation under controlled conditions. Specific catalysts and reagents like phosphorus oxychloride and trifluoromethanesulfonic anhydride are often employed to facilitate reactions.
Industrial Production Methods: Industrial synthesis often scales up laboratory methods with optimizations for cost-efficiency and yield improvement. Flow chemistry techniques, automated reactors, and robust purification processes ensure consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reductive reactions are less common but can be induced under specific conditions, usually involving hydrogenation.
Substitution: Substitution reactions, especially nucleophilic aromatic substitutions, are more typical, often replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed: The primary products include various substituted derivatives depending on the reacting agents and conditions. These can lead to diverse applications in pharmaceuticals and material science.
Scientific Research Applications
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide finds extensive use in:
Chemistry: As a building block in organic synthesis for developing new compounds with potential bioactivity.
Biology: Studying molecular interactions due to its unique structural features.
Medicine: Investigating pharmacological properties for potential therapeutic uses.
Industry: Creating specialized materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind with the compound, influencing biological pathways.
Pathways Involved: Can affect signaling pathways or catalytic activities, altering cellular responses and functions.
Comparison with Similar Compounds
N'-phenyl-N-pyridinylcarboximidamides
Trifluoromethylpyridines
Chloroanilines
Uniqueness: The trifluoromethyl group and specific positioning of chloro and methylanilino groups impart distinct chemical and physical properties, enhancing its applications in various domains.
Feel free to delve deeper into any section!
Properties
IUPAC Name |
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5/c1-13-3-7-16(8-4-13)27-29-20(30-28-17-9-5-14(2)6-10-17)19-18(22)11-15(12-26-19)21(23,24)25/h3-12,27H,1-2H3/b29-20-,30-28? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBOQVHSLRVGV-IOXOKDBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylsulfanyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2917592.png)
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)
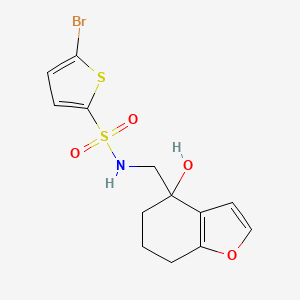
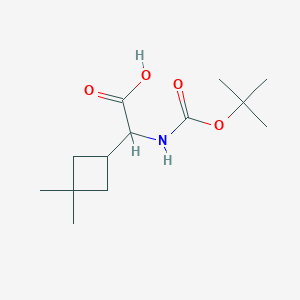
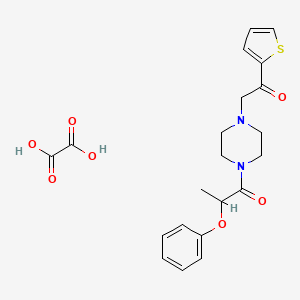
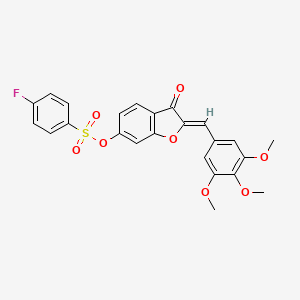
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)
![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)
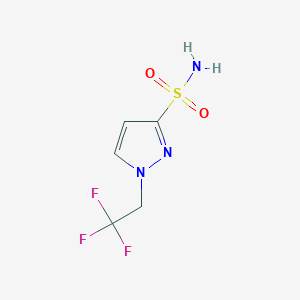
![2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline](/img/structure/B2917614.png)
